dispiro[3.0.3^{5}.2^{4}]decan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[3.0.3{5}.2{4}]decan-9-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound is notable for its two spiro-connected cyclopropane rings and a ketone functional group at the 9th position. The molecular formula for dispiro[3.0.3{5}.2{4}]decan-9-one is C₁₀H₁₄O, and it has a molecular weight of 150.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dispiro[3.0.3{5}.2{4}]decan-9-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of L-proline-derived isatin-based dispiro-heterocycles . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the spirocyclic rings.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process involves the careful selection of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Dispiro[3.0.3{5}.2{4}]decan-9-one can undergo various chemical reactions, including:
- Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
- Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
- Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
- Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
- Substitution: Nucleophiles such as halides or amines under basic conditions.
- Oxidation: Formation of carboxylic acids.
- Reduction: Formation of alcohols.
- Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Dispiro[3.0.3{5}.2{4}]decan-9-one has several applications in scientific research:
- Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Explored for its potential use in drug development due to its unique structural features.
- Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of dispiro[3.0.3{5}.2{4}]decan-9-one is primarily related to its ability to interact with biological molecules through its spirocyclic structure and ketone functional group. The compound can form hydrogen bonds and engage in hydrophobic interactions with molecular targets, influencing various biochemical pathways. Specific molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds::
- Dispiro[3.0.3{5}.2{4}]decan-9-amine hydrochloride: Similar spirocyclic structure with an amine group instead of a ketone .
- Dispiro[2.2.2.2]deca-4,9-diene: Another spirocyclic compound with different ring sizes and double bonds .
Uniqueness: Dispiro[3.0.3{5}.2{4}]decan-9-one is unique due to its specific spirocyclic arrangement and the presence of a ketone functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research and industry.
Properties
CAS No. |
102794-87-6 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
dispiro[3.0.35.24]decan-9-one |
InChI |
InChI=1S/C10H14O/c11-8-7-9(3-1-4-9)10(8)5-2-6-10/h1-7H2 |
InChI Key |
XWCLNTXDJKIEGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=O)C23CCC3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.